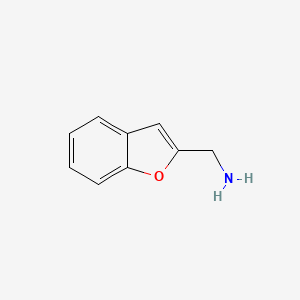

2-(Aminomethyl)benzofuran

Übersicht

Beschreibung

2-(Aminomethyl)benzofuran is a chemical compound with the molecular formula C9H9NO . It is used in the manufacture of chemical compounds and in laboratory settings .

Synthesis Analysis

Benzofuran compounds, including 2-(Aminomethyl)benzofuran, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring via proton quantum tunneling . These methods have fewer side reactions and high yield, making them conducive for constructing complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)benzofuran consists of a benzene ring fused to a furan . The molecular weight of this compound is 147.18 Da .Chemical Reactions Analysis

Benzofuran compounds, including 2-(Aminomethyl)benzofuran, have been involved in various chemical reactions. For instance, electrophilic cyclization reactions of ynamides with I2, NBS, and NCS have been used to form 3-halogenated 2-amidobenzofurans .Physical And Chemical Properties Analysis

2-(Aminomethyl)benzofuran is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds, including 2-(Aminomethyl)benzofuran, have shown strong anti-tumor activities . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These compounds have demonstrated significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Properties

Benzofuran compounds have been found to possess potent antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Effects

These compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antidepressant Medication

Benzofuran-based drugs such as Vilazodone are used as antidepressants . This indicates the potential of 2-(Aminomethyl)benzofuran in the field of mental health.

Antiarrhythmic Medication

Benzofuran-based drugs like Amiodarone and Dronedarone are used as antiarrhythmic medications . This suggests that 2-(Aminomethyl)benzofuran could have applications in the treatment of heart rhythm disorders.

Treatment of Skin Conditions

Some benzofuran-based drugs, such as Methoxsalen, are used against skin conditions like psoriasis and eczema . This points to the potential use of 2-(Aminomethyl)benzofuran in dermatology.

Chemical Synthesis

Benzofuran compounds are used in chemical synthesis . For example, novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .

Wirkmechanismus

- The primary targets of 2-(Aminomethyl)benzofuran are not well-documented in the literature. However, benzofuran compounds, in general, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . Further research is needed to identify specific molecular targets for this compound.

- The compound may act as an agonist or antagonist, influencing neurotransmitter release, ion channels, or other cellular components .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including 2-(Aminomethyl)benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings, as well as exploring the diverse pharmacological activities of these compounds .

Eigenschaften

IUPAC Name |

1-benzofuran-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUXAKYABIDWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597873 | |

| Record name | 1-(1-Benzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37798-05-3 | |

| Record name | 1-(1-Benzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

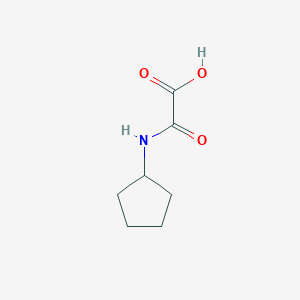

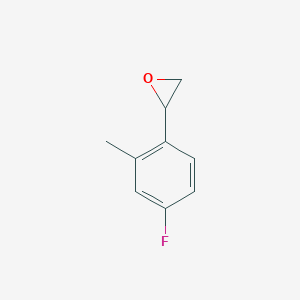

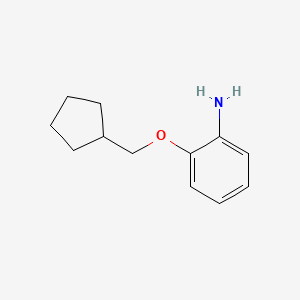

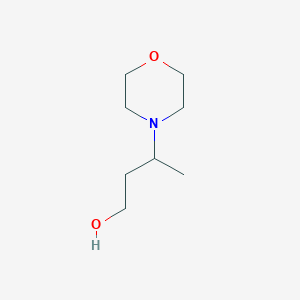

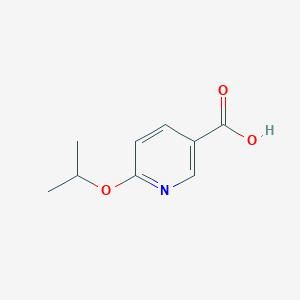

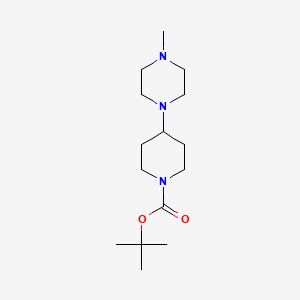

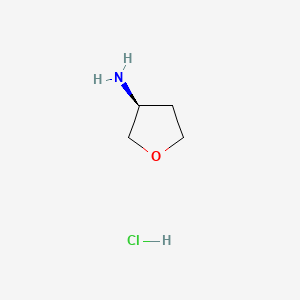

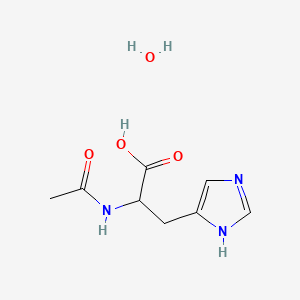

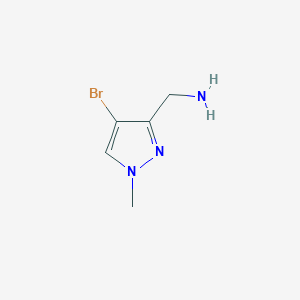

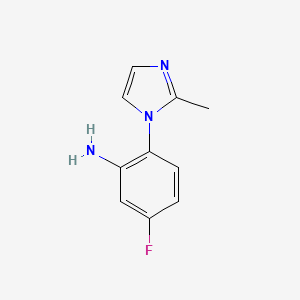

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of 2-(aminomethyl)benzofuran?

A1: 2-(Aminomethyl)benzofuran consists of a benzofuran core structure, which is a benzene ring fused to a furan ring. An aminomethyl group (-CH2-NH2) is attached to the 2-position of the benzofuran.

Q2: What is significant about the synthetic method described in the research papers for creating 2-(aminomethyl)benzofuran?

A2: The research describes a three-component, one-pot process for synthesizing 2-(aminomethyl)benzofurans [, ]. This type of reaction is advantageous because it allows for the creation of complex molecules in a single reaction vessel, potentially simplifying the synthesis process and improving yields compared to multi-step procedures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)